3-Cyanomethyl-2,4,6-trimethylbenzylamine

Description

Note: No direct evidence is provided in the referenced materials regarding the specific compound "3-Cyanomethyl-2,4,6-trimethylbenzylamine." The available data focuses on related compounds such as 2,4,6-trimethylbenzylamine (CAS# 40393-99-5) and chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) .

Properties

Molecular Formula |

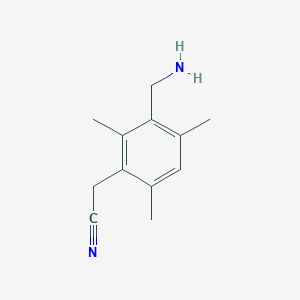

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-[3-(aminomethyl)-2,4,6-trimethylphenyl]acetonitrile |

InChI |

InChI=1S/C12H16N2/c1-8-6-9(2)12(7-14)10(3)11(8)4-5-13/h6H,4,7,14H2,1-3H3 |

InChI Key |

NEJSVGRIKZPWBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1CC#N)C)CN)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and hazards of 2,4,6-trimethylbenzylamine (a structural analog lacking the cyanomethyl group) and chloroanilines (functional analogs with halogen substitutions).

Key Findings:

Structural Differences: 2,4,6-Trimethylbenzylamine has a bulky, electron-donating methyl-substituted benzene ring, which may reduce reactivity compared to cyanomethyl derivatives. Chloroanilines feature electron-withdrawing chlorine atoms, increasing their acidity (pKa ~4.6 for 4-chloroaniline) compared to methyl- or cyanomethyl-substituted analogs .

Hazard Profiles :

- 2,4,6-Trimethylbenzylamine is explicitly labeled as corrosive (Risk Phrase R34), suggesting severe tissue damage on contact. Chloroanilines, while toxic, lack specific hazard descriptors in the provided data .

Synthetic Applications :

- Chloroanilines are intermediates in dye and pesticide synthesis, leveraging their halogen-directed reactivity. In contrast, 2,4,6-trimethylbenzylamine’s steric bulk may limit its utility in similar applications unless tailored for specific catalytic processes .

Limitations of Available Evidence

- No data exists in the provided materials on the synthesis, physical properties (e.g., melting point, solubility), or biological activity of 3-Cyanomethyl-2,4,6-trimethylbenzylamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.